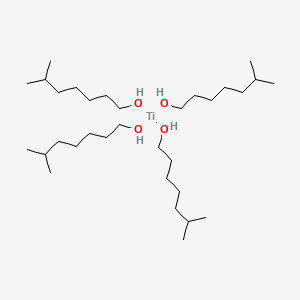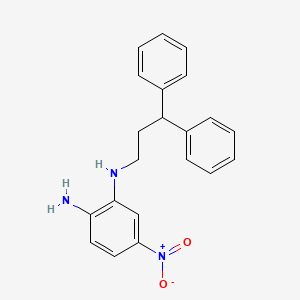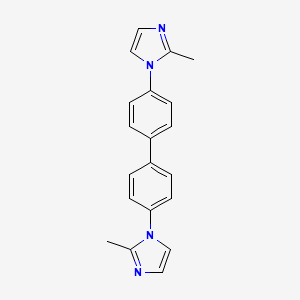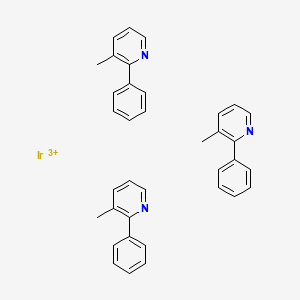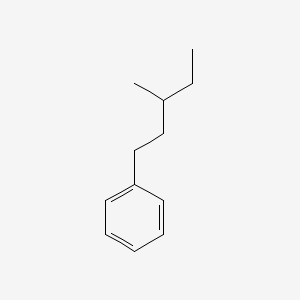
(3-Methylpentyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpentyl)benzene, also known as 3-methyl-1-phenylpentane, is an organic compound with the molecular formula C12H18. It is a derivative of benzene where a 3-methylpentyl group is attached to the benzene ring. This compound is part of the alkylbenzene family and is characterized by its aromatic properties and hydrophobic nature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-Methylpentyl)benzene can be synthesized through various organic reactions. One common method involves the alkylation of benzene with 3-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon of the 3-methylpentyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methylpentyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The benzylic position (the carbon atom directly attached to the benzene ring) is particularly reactive and can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alkanes.
Substitution: Nitrobenzene, sulfonated benzene, and halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (3-Methylpentyl)benzene primarily involves its interactions with other molecules through hydrophobic and aromatic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene: A simpler alkylbenzene with a single methyl group attached to the benzene ring.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Has an isopropyl group attached to the benzene ring.
Uniqueness
(3-Methylpentyl)benzene is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to simpler alkylbenzenes. The presence of the 3-methylpentyl group affects its solubility, boiling point, and reactivity, making it suitable for specific applications where other alkylbenzenes may not be as effective .
Eigenschaften
CAS-Nummer |
54410-69-4 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
3-methylpentylbenzene |
InChI |
InChI=1S/C12H18/c1-3-11(2)9-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
PVXCNEZDIJHZQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
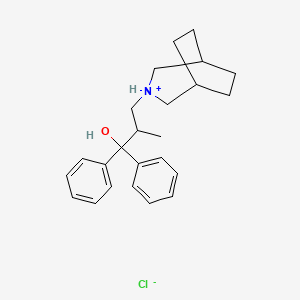
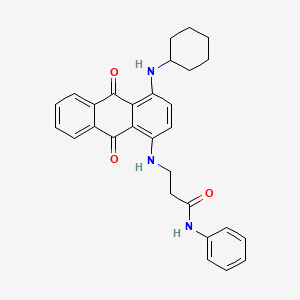

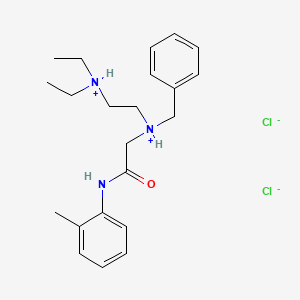
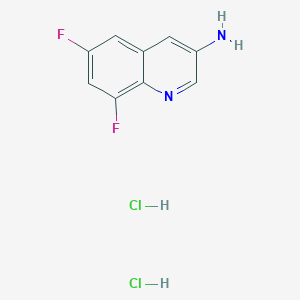


![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
